molecular formula C24H26ClNO7 B2369227 (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one CAS No. 929434-16-2

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one

Cat. No. B2369227
CAS RN: 929434-16-2
M. Wt: 475.92
InChI Key: UBAZFKFPCSUISP-NHDPSOOVSA-N
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Description

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H26ClNO7 and its molecular weight is 475.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Research has demonstrated methods for synthesizing derivatives of benzofuran and benzothiazole compounds, which are structurally related to the queried compound. These methods involve reactions of 2-amino-6-methoxybenzothiazole with other compounds, yielding a range of derivatives with potential antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).

Photophysical and Biological Activity

Coordination Polymers and Catalysis

  • Investigations into coordination polymers, which could be related to the structural framework of the queried compound, show applications in materials science and catalysis. These studies involve the assembly of complex structures with potential applications in gas adsorption and luminescence (Wang, Hu, Zhou, Zhou, Huang, & Lang, 2015).

Antimicrobial Applications

  • Novel quinazolinone derivatives, structurally related to the queried compound, were synthesized and assessed for their antimicrobial activity. This underscores the potential of such compounds in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).

properties

IUPAC Name

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClNO7/c1-29-7-5-26(6-8-30-2)12-19-20(27)4-3-18-22(28)21(33-24(18)19)11-15-9-17(25)10-16-13-31-14-32-23(15)16/h3-4,9-11,27H,5-8,12-14H2,1-2H3/b21-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAZFKFPCSUISP-NHDPSOOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC4=C3OCOC4)Cl)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC4=C3OCOC4)Cl)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxybenzofuran-3(2H)-one

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